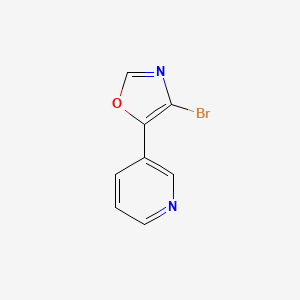

4-Bromo-5-(pyridin-3-yl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-(pyridin-3-yl)oxazole is a brominated oxazole derivative featuring a pyridine substituent at the C5 position of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their aromaticity and versatility in medicinal chemistry and materials science . This compound is synthesized via van Leusen’s oxazole synthesis, utilizing brominated precursors and aromatic aldehydes . Its structural features make it a candidate for applications in drug discovery, halogen-bonded crystal engineering, and optoelectronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopyridine with an oxazole precursor in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound with bromine and pyridine functionalities attached to an oxazole ring. The oxazole ring consists of one oxygen and one nitrogen atom, with bromine at the 4-position and a pyridine group at the 5-position. This compound is of interest for applications in medicinal chemistry and material science.

Applications

- Pharmaceuticals Due to its potential biological activity, this compound may serve as a lead compound in drug discovery for antimicrobial or anticancer applications.

- Material Science The compound may be used in the development of new materials.

Chemical behavior

The chemical behavior of this compound can be characterized by several types of reactions:

- Reactions at the bromine atom, such as nucleophilic substitution or Grignard reagent formation.

- Reactions at the pyridine nitrogen, such as quaternization or N-oxidation.

- Cycloaddition reactions involving the oxazole ring.

Interaction studies

Interaction studies involving this compound would typically focus on:

- Binding affinities to target proteins.

- Effects on enzyme activity.

- Cellular uptake and distribution.

These studies are crucial for elucidating the therapeutic potential of this compound and optimizing its efficacy and safety profiles.

Oxazoles in research

Mechanism of Action

The mechanism of action of 4-Bromo-5-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-Bromo-5-(thiophen-2-yl)oxazole

- Structure : Bromine at C4 of oxazole, with a thiophene substituent at C3.

- Synthesis : Regioselective bromination using N-bromosuccinimide (NBS) and TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions .

- Key Differences : Thiophene introduces sulfur-based electronic effects, enhancing conjugation compared to pyridine. The absence of a nitrogen-rich aromatic system reduces basicity and alters π-stacking behavior.

4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole (14)

- Structure : Bromine at C4 of oxazole and a di-brominated, methoxy-substituted phenyl group at C4.

- Synthesis : Multi-step bromination and van Leusen’s reaction with substituted benzaldehydes .

3-(4-Bromophenyl)-5-(pyridin-3-yl)isoxazole (5b)

- Structure : Isoxazole core (oxygen and nitrogen adjacent) with bromophenyl and pyridyl substituents.

- Synthesis : Cycloaddition between (Z)-4-bromo-N-hydroxybenzimidoyl chloride and 3-ethynylpyridine .

- Key Differences : The isoxazole ring’s altered heteroatom arrangement affects aromaticity and dipole moments, leading to distinct reactivity and intermolecular interactions compared to oxazoles.

Physicochemical Properties

Notes:

- Pyridine substituents increase basicity and π-π interactions relative to thiophene or phenyl groups.

Antimicrobial and Anti-inflammatory Activity

- Oxazole derivatives exhibit antimicrobial properties, but bromination can alter bioavailability and toxicity. For example, small oxazole fragments induce intestinal inflammation via IDO1 activation, whereas bulkier derivatives like this compound may mitigate this effect due to steric hindrance .

- Pyridine-containing oxazoles show promise as kinase inhibitors, with bromine improving target selectivity .

Halogen Bonding in Crystal Engineering

- Brominated oxazoles act as halogen bond donors in cocrystals with perfluorinated iodobenzenes. This compound outperforms non-brominated analogs (e.g., 5-phenyloxazole) in forming stable halogen-bonded networks due to its stronger electrophilic bromine .

Optoelectronic Properties

- Compared to chalcones and dibenzylideneacetones, brominated oxazoles exhibit superior nonlinear optical (NLO) responses. For instance, this compound’s βHRS value is higher than 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to enhanced π-conjugation from the pyridine ring .

Challenges and Limitations

- Synthetic Complexity : Multi-step bromination and purification are required for regioselective substitution, increasing cost and reducing yields compared to simpler oxazoles .

- Toxicity : Bromine’s electrophilic nature may increase cytotoxicity, limiting pharmaceutical applications without structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-(pyridin-3-yl)oxazole, and what critical parameters influence yield and purity?

Methodological Answer: The compound is synthesized via van Leusen's oxazole synthesis , which involves reacting 3-pyridinecarboxaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction, the mixture is extracted with methyl tert-butyl ether, washed with water and brine, dried over Na₂SO₄, and purified via rotary evaporation. Key parameters include:

- Aldehyde reactivity : Electron-deficient aldehydes may require extended reaction times.

- Stoichiometry : Equimolar ratios of aldehyde, TosMIC, and K₂CO₃ are critical to avoid side products.

- Purification : Residual methanol removal and multiple ether extractions improve purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–9.0 ppm) and oxazole carbons (δ 140–160 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 225.99 for C₈H₅BrN₂O).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves halogen bonding interactions. For example, Br···N halogen bonds in cocrystals with perfluorinated iodobenzenes can be analyzed for bond lengths (typically 2.8–3.1 Å) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators, and safety goggles to avoid skin/eye contact (GHS H315/H319).

- Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation (H335).

- Waste Disposal : Neutralize acidic/basic residues before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design cocrystallization experiments to study halogen bonding interactions involving the bromine substituent?

Methodological Answer:

- Cocrystallization Partners : Use perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) as halogen bond donors.

- Solvent Selection : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to balance solubility and crystallization kinetics.

- Crystallographic Analysis : Refine structures using SHELXL, focusing on Br···N distances (target <3.3 Å) and angles (170–180°). Compare with electrostatic potential maps to rank acceptor strengths .

Q. What computational approaches predict the reactivity of the oxazole ring in cross-coupling reactions?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Calculate ESP surfaces (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites. The oxazole C4 position often shows higher electron density, favoring Suzuki-Miyaura coupling.

- DFT Studies : Simulate transition states for bromine substitution reactions. For example, Pd-catalyzed couplings may require chelating ligands (e.g., XPhos) to stabilize intermediates .

Q. How should researchers address contradictions in biological activity data across studies (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), compound purity (HPLC ≥95%), and solvent (DMSO concentration ≤0.1%).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation.

- Structural Analog Comparison : Synthesize derivatives (e.g., 5-(thiophen-3-yl)oxazole) to isolate structure-activity relationships (SAR) .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s luminescence properties in crystallographic studies?

Methodological Answer:

- Sample Purity : Verify via elemental analysis (C, H, N within ±0.4% of theoretical values). Impurities like unreacted aldehyde can quench luminescence.

- Crystal Packing Analysis : Use Mercury software to compare π-π stacking distances. Luminescence often correlates with shorter interplanar distances (<4.0 Å).

- Environmental Factors : Test under inert atmospheres (N₂ glovebox) to rule out oxygen-induced quenching .

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

4-bromo-5-pyridin-3-yl-1,3-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-8-7(12-5-11-8)6-2-1-3-10-4-6/h1-5H |

InChI Key |

RYXUMYUISMKQMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CO2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.